tert-butyl N-(4-bromo-3-chlorophenyl)carbamate
CAS No.:
Cat. No.: VC13584072
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrClNO2 |
|---|---|
| Molecular Weight | 306.58 g/mol |
| IUPAC Name | tert-butyl N-(4-bromo-3-chlorophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | RMEYTKODWQFCLB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tert-butyl group (-C(CH₃)₃) attached to a carbamate moiety (-OC(=O)NH-), which is further linked to a 4-bromo-3-chlorophenyl ring. The molecular formula is C₁₁H₁₃BrClNO₂, with a molecular weight of 306.58 g/mol . Key structural features include:
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Halogen substituents: Bromine (4-position) and chlorine (3-position) on the phenyl ring, which influence reactivity and intermolecular interactions.
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Steric bulk: The tert-butyl group enhances solubility in organic solvents while providing steric protection to the carbamate nitrogen.
Physical Properties
Synthesis Methods
Conventional Synthesis
The most common route involves reacting tert-butyl carbamate with 4-bromo-3-chloroaniline in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent such as DCM or THF. Key steps include:
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Deprotonation: The base abstracts a proton from the aniline’s amino group.
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Nucleophilic attack: The deprotonated amine attacks the carbonyl carbon of tert-butyl carbamate.
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Work-up: Aqueous extraction and recrystallization yield the pure product with >95% purity .
Green Chemistry Approaches
Recent advances emphasize solvent-free or eco-friendly methods. For example, glycerol has been employed as a recyclable solvent for N-Boc protection reactions, achieving comparable yields (90–95%) while reducing environmental impact . This method avoids toxic solvents and simplifies purification.
Challenges and Optimizations
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By-product formation: Competing reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1 ratio of aniline to carbamate).
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Scale-up: Industrial production uses continuous flow reactors to enhance efficiency and consistency.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor to biaryl derivatives via Suzuki-Miyaura cross-coupling. For example, reaction with phenylboronic acid yields 4-bromo-3-chlorobiphenylcarbamate, a scaffold for kinase inhibitors .
Prodrug Development
The tert-butyl carbamate group acts as a protecting group for amines, enabling controlled release in prodrug formulations. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enhancing bioavailability .
Comparison with Analogous Compounds
Future Directions
Exploration of Biological Targets
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Kinase inhibition: Molecular docking studies suggest potential interaction with EGFR and BRAF kinases .
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Neuroprotective agents: Modulation of NMDA receptors via carbamate derivatives is under investigation .
Synthetic Innovations
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Photocatalytic deprotection: Using visible light to cleave the tert-butyl group could improve reaction efficiency .
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Polymer-supported synthesis: Immobilizing intermediates on resins may enable high-throughput production .
Environmental Considerations
Developing biodegradable derivatives and optimizing solvent-recovery systems will align synthesis with green chemistry principles .
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